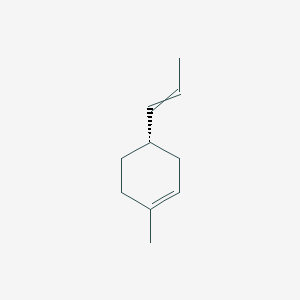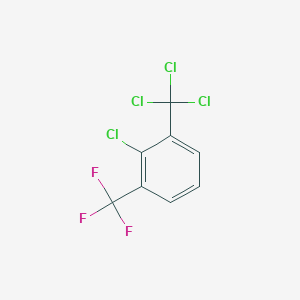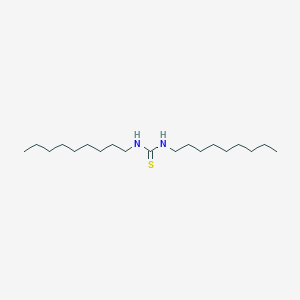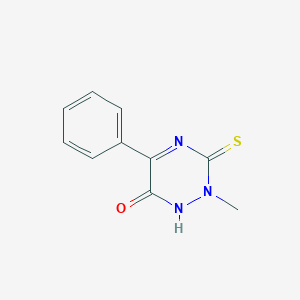
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is a complex organic compound. The name suggests it is a long-chain molecule with multiple ether linkages. Such compounds are often used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane likely involves multiple steps, including the formation of ether linkages. Common methods for synthesizing ethers include the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
Industrial Production Methods
In an industrial setting, the production of such a compound would require large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process might involve continuous flow reactors and the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form peroxides or other oxidized products.
Reduction: Reduction reactions can break the ether linkages, forming alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce peroxides, while reduction could yield alcohols.
Applications De Recherche Scientifique
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological membranes or as a component in drug delivery systems.
Medicine: Could be explored for its potential therapeutic properties or as a carrier for active pharmaceutical ingredients.
Industry: Used in the production of polymers, lubricants, or as a solvent in chemical processes.
Mécanisme D'action
The mechanism of action of 4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane would depend on its specific application. In biological systems, it might interact with cell membranes or proteins, altering their function. In chemical reactions, it could act as a solvent or reactant, facilitating the formation of new products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): A polymer with multiple ether linkages, used in various industrial and medical applications.
Crown ethers: Cyclic compounds with multiple ether linkages, known for their ability to complex with metal ions.
Polypropylene glycol (PPG): Similar to PEG but with propylene oxide units, used in the production of polyurethanes and as a lubricant.
Uniqueness
4,7,10,13,16,19,22,25,28,31,34,37-Dodecaoxahexatetracontane is unique due to its specific structure and length, which may impart distinct physical and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
63503-11-7 |
|---|---|
Formule moléculaire |
C34H70O12 |
Poids moléculaire |
670.9 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C34H70O12/c1-3-5-6-7-8-9-10-12-36-14-16-38-18-20-40-22-24-42-26-28-44-30-32-46-34-33-45-31-29-43-27-25-41-23-21-39-19-17-37-15-13-35-11-4-2/h3-34H2,1-2H3 |
Clé InChI |
PZYGIKGVRAOIDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)

![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)



![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)


